molecular formula C11H10F3N3O B11862176 7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one CAS No. 640297-59-2

7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No.: B11862176
CAS No.: 640297-59-2
M. Wt: 257.21 g/mol
InChI Key: DBPIFQSWARTIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dimethylamino group at the 7-position and a trifluoromethyl group at the 2-position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-(dimethylamino)benzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.

    Substitution: The dimethylamino and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and exhibit anticancer activity. Additionally, its antimicrobial properties are attributed to its ability to interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both dimethylamino and trifluoromethyl groups, which enhance its chemical stability and biological activity. These functional groups contribute to its distinct mechanism of action and make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

640297-59-2

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

7-(dimethylamino)-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C11H10F3N3O/c1-17(2)6-3-4-7-8(5-6)15-10(11(12,13)14)16-9(7)18/h3-5H,1-2H3,(H,15,16,18)

InChI Key

DBPIFQSWARTIKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.